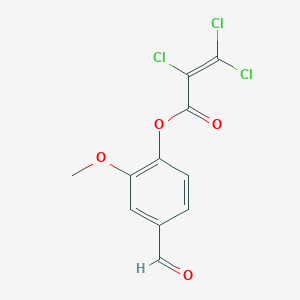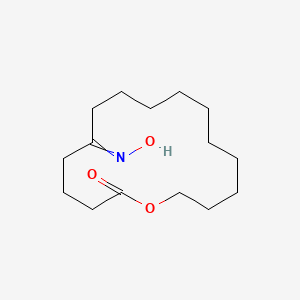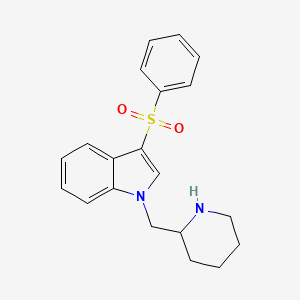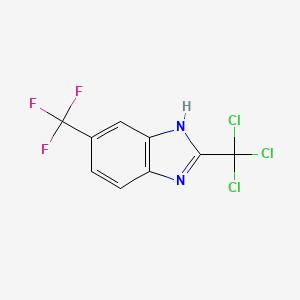
4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of 4-formyl-2-methoxyphenol and 2,3,3-trichloroprop-2-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2,3,3-trichloroprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: 4-Formyl-2-methoxybenzoic acid.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate.
Substitution: 4-Formyl-2-hydroxyphenyl 2,3,3-trichloroprop-2-enoate.
Applications De Recherche Scientifique
4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and proteins, thereby exerting its biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Formyl-2-methoxyphenyl methacrylate
- 4-Formyl-2-methoxyphenyl p-chlorobenzoate
- 4-Formyl-2-methylbenzoic acid
Uniqueness
4-Formyl-2-methoxyphenyl 2,3,3-trichloroprop-2-enoate is unique due to the presence of the trichloroprop-2-enoate moiety, which imparts distinct chemical reactivity and properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
654646-34-1 |
|---|---|
Formule moléculaire |
C11H7Cl3O4 |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
(4-formyl-2-methoxyphenyl) 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C11H7Cl3O4/c1-17-8-4-6(5-15)2-3-7(8)18-11(16)9(12)10(13)14/h2-5H,1H3 |
Clé InChI |
STIMWFUAYGNXBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=O)OC(=O)C(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)

![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)
![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)

![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)


![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)
